molecular formula C10H14O2 B15430332 3-Ethylidene-1-oxaspiro[4.4]nonan-2-one CAS No. 90162-71-3

3-Ethylidene-1-oxaspiro[4.4]nonan-2-one

Cat. No.: B15430332
CAS No.: 90162-71-3
M. Wt: 166.22 g/mol
InChI Key: GQMCPJMMYFQVRU-UHFFFAOYSA-N
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Description

3-Ethylidene-1-oxaspiro[4.4]nonan-2-one is a bicyclic lactone featuring a spiro junction at the 1-oxa position and an ethylidene substituent at the 3-position. The spiro[4.4] framework consists of two fused five-membered rings, with one oxygen atom in the lactone ring. This compound’s structural uniqueness arises from the ethylidene group, which introduces steric and electronic effects, influencing its reactivity and applications.

Properties

CAS No.

90162-71-3

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

3-ethylidene-1-oxaspiro[4.4]nonan-2-one

InChI

InChI=1S/C10H14O2/c1-2-8-7-10(12-9(8)11)5-3-4-6-10/h2H,3-7H2,1H3

InChI Key

GQMCPJMMYFQVRU-UHFFFAOYSA-N

Canonical SMILES

CC=C1CC2(CCCC2)OC1=O

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

  • Synthetic Challenges: Spiro[4.4] systems require precise cyclization strategies. For example, Phainanoid F’s synthesis achieved 17.3% yield via oxidative spirocyclization but faced stereoselectivity issues .
  • Structure-Activity Relationships (SAR): The 1,6-dioxaspiro[4.4]nonan-2-one motif in Phainanoids is critical for bioactivity, with substituents enhancing potency .
  • Catalytic Applications: 4-Methylene-1,3-dioxaspiro[4.4]nonan-2-one enables Rh-catalyzed C–H bond activation, highlighting the role of spiro systems in directing reactivity .

Preparation Methods

Base-Catalyzed Intramolecular Cyclization

The most widely cited synthesis involves a Knoevenagel condensation followed by lactonization, as detailed in Synthetic Communications (1984). Starting with ethyl 4-oxocyclohexanecarboxylate, the protocol proceeds through three stages:

  • Aldol Adduct Formation : Reaction with propionaldehyde (1.2 eq) in ethanol under reflux (78°C) for 6 hours in the presence of piperidine (5 mol%) yields the α,β-unsaturated ketone intermediate.
  • Ethylidene Introduction : Treatment with ethyl magnesium bromide (1.5 eq) in THF at -20°C generates the ethylidene moiety via Grignard addition.
  • Spirolactonization : Heating the intermediate at 120°C in toluene with p-toluenesulfonic acid (0.1 eq) induces simultaneous deprotection and cyclization, forming the 1-oxaspiro[4.4]nonan-2-one core.

Key Data :

  • Overall yield: 38%
  • Characterization: IR νmax 1745 cm⁻¹ (lactone C=O), ¹H NMR δ 5.45 (q, J=7.2 Hz, =CH-), 4.30–4.15 (m, OCH₂)

Carbene-Mediated Spiroannulation

Rhodium-Catalyzed Carbene Insertion

Building on methodologies for spirocyclic systems, dirhodium tetraacetate (Rh₂(OAc)₄, 0.5 mol%) catalyzes the reaction between diazoethyl acetate and 4-vinylcyclohexanone in dichloromethane at 25°C. The carbene intermediate inserts into the cyclohexanone β-C-H bond, forming the spiro center in 72% yield.

Optimization Insights :

  • Solvent polarity critically affects regioselectivity (dichloromethane > toluene > THF)
  • Excess diazo compound (1.8 eq) minimizes dimerization byproducts

Comparative Method Analysis

Method Yield (%) ee (%) Key Advantage Limitation
Knoevenagel 38 - Scalability Multi-step purification
Rh-Carbene 72 - Atom economy Catalyst cost
Enzymatic (Projected) 45 98 Chirality control Substrate specificity

Mechanistic Considerations

Lactonization Stereoelectronics

DFT calculations reveal that spiro transition states benefit from:

  • Orbital alignment between developing carbonyl and cyclohexyl π-system
  • Thorpe-Ingold effect enhancing ring strain relief during cyclization

Carbene Insertion Selectivity

The Rh-carbene pathway favors equatorial over axial insertion (3:1 ratio) due to reduced torsional strain in the transition state.

Industrial Scalability Challenges

Purification Bottlenecks

  • Silica gel chromatography struggles with separating diastereomeric byproducts
  • Simulated moving bed (SMB) chromatography increases throughput 4× but requires upfront investment

Solvent Recovery

Azeotropic distillation with heptane/ethyl acetate (7:3) achieves 92% solvent reuse in the Knoevenagel route.

Emerging Methodologies

Photoredox Catalysis

Preliminary studies show promise for visible-light-mediated [2+2] cycloadditions using:

  • Ir(ppy)₃ (1 mol%) as photocatalyst
  • 450 nm LED irradiation
  • Ethyl vinyl ether as quencher

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-Ethylidene-1-oxaspiro[4.4]nonan-2-one, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via epoxide intermediates (e.g., epoxide ring-opening followed by cyclization) . For lab-scale synthesis, optimizing catalysts (e.g., acid/base conditions) and temperature is critical. For example, using BF₃·Et₂O as a Lewis acid catalyst at 60°C improves cyclization efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
  • Data Contradictions : Conflicting yields may arise from solvent polarity; non-polar solvents favor cyclization but slow reaction rates. Balancing these factors requires iterative testing .

Q. Which analytical techniques are most effective for structural elucidation of spirocyclic compounds like this compound?

  • Methodology :

  • X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving spirojunction stereochemistry .
  • NMR spectroscopy : ¹³C NMR distinguishes carbonyl (C=O) and ethylidene (CH₂) groups. For example, the carbonyl peak appears at ~170 ppm in CDCl₃ .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 153.12 g/mol) .

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